Phenyl 4-guanidinobenzoate: A Technical Guide to a Versatile Serine Protease Inhibitor
Phenyl 4-guanidinobenzoate: A Technical Guide to a Versatile Serine Protease Inhibitor
Introduction
Phenyl 4-guanidinobenzoate is a small molecule belonging to the guanidinobenzoate class of compounds, which are recognized for their potent inhibitory activity against serine proteases. This technical guide provides an in-depth exploration of its chemical structure, physicochemical properties, mechanism of action, and key applications. As a versatile tool in biochemistry and drug discovery, understanding the nuances of Phenyl 4-guanidinobenzoate is crucial for researchers, scientists, and drug development professionals. Its utility ranges from a foundational "hit" compound in high-throughput screening campaigns to a critical reagent in preventing sample degradation during complex analytical workflows.[1][2] This document synthesizes technical data with practical insights to serve as an authoritative resource for its effective application in the laboratory.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. Phenyl 4-guanidinobenzoate is characterized by a guanidinium group attached to a phenyl ester scaffold, a combination that is key to its biological activity.
Molecular Structure
The structure of Phenyl 4-guanidinobenzoate features a central benzoic acid core. The carboxyl group is esterified with phenol, and a guanidino group is attached at the para position of the benzene ring.
Caption: 2D structure of Phenyl 4-guanidinobenzoate.
Core Properties
The key physicochemical properties of Phenyl 4-guanidinobenzoate are summarized below. This data is essential for calculating molar concentrations, assessing purity, and ensuring proper storage.
| Property | Value | Reference |
| CAS Number | 35695-21-7 | |
| Molecular Formula | C₁₄H₁₃N₃O₂ | [3] |
| Molecular Weight | 255.28 g/mol | |
| Appearance | White to yellow solid | |
| Purity | Typically ≥95% | |
| InChI Key | PXPIXLVXGYQMFM-UHFFFAOYSA-N | |
| SMILES | O=C(OC1=CC=CC=C1)C2=CC=C(NC(N)=N)C=C2 | [3] |
Solubility and Stability
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Stability and Storage: The compound is stable when stored under appropriate conditions. It should be kept at room temperature in a dry, well-sealed container. For long-term storage or when dissolved in a solvent, refrigeration (4°C) or freezing (-20°C) may be recommended to prevent degradation, particularly of the ester linkage through hydrolysis.[5][6]
Mechanism of Action: Serine Protease Inhibition
Phenyl 4-guanidinobenzoate functions as a potent inhibitor of serine proteases, a large family of enzymes crucial in processes ranging from digestion to blood clotting. Its efficacy stems from its ability to mimic the natural substrates of these enzymes.
The canonical mechanism for serine proteases involves a catalytic triad of amino acids (typically Serine, Histidine, and Aspartate) in the enzyme's active site. Phenyl 4-guanidinobenzoate acts as a reversible, covalent inhibitor through a two-step process:
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Substrate Mimicry and Binding: The positively charged guanidinium group mimics the side chains of arginine or lysine, which are the natural recognition motifs for many serine proteases like trypsin and enteropeptidase.[1][7] This allows the inhibitor to bind with high affinity to the enzyme's S1 specificity pocket, which is typically lined with negatively charged residues like aspartate.
-
Covalent Modification: Once docked in the active site, the ester bond of the inhibitor is positioned perfectly for nucleophilic attack by the catalytic serine residue (Ser195 in trypsin). This results in the formation of a stable, covalent acyl-enzyme intermediate, effectively inactivating the enzyme. The phenol moiety is released as a leaving group.[1]
The reaction is considered reversible because the acyl-enzyme complex can be slowly hydrolyzed, regenerating the active enzyme. The rate of this hydrolysis (deacylation) determines the duration of inhibition.
Caption: Mechanism of serine protease inhibition by Phenyl 4-guanidinobenzoate.
Key Applications in Research and Development
The unique properties of Phenyl 4-guanidinobenzoate make it a valuable tool across various stages of research and drug development.
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Enzyme Characterization and Screening: It serves as an excellent "hit" compound in high-throughput screening to identify novel serine protease inhibitors.[1] Its well-defined mechanism allows it to be used as a reference compound to validate new assays and to probe the structure and function of newly discovered proteases.
-
Active Site Titration: While the related compound 4-Nitrophenyl 4-guanidinobenzoate (pNPGB) is more commonly used for this purpose due to the chromogenic nature of the p-nitrophenolate leaving group, the same principle applies.[8][9] The release of the leaving group (phenol) upon formation of the acyl-enzyme intermediate is stoichiometric with the number of active enzyme molecules. This allows for the precise quantification of active enzyme concentration in a sample, which is a critical parameter for accurate kinetic studies.[10]
-
Drug Discovery Scaffold: Phenyl 4-guanidinobenzoate is an archetypal scaffold for medicinal chemistry efforts. By modifying the phenyl ester portion, researchers can tune the compound's potency, selectivity, and pharmacokinetic properties. A notable example is the development of potent and selective enteropeptidase inhibitors for the treatment of obesity, which originated from screening guanidinobenzoate derivatives.[1][11]
-
Proteomics Sample Preparation: A common challenge in proteomics is the degradation of proteins by endogenous proteases after cell lysis. Adding a cocktail of protease inhibitors is standard practice. Due to its broad-spectrum activity against many serine proteases, Phenyl 4-guanidinobenzoate is a valuable component of such cocktails, ensuring protein integrity during analysis.[12][13]
Experimental Protocols
The following protocols are provided as a guide for common applications. Researchers should optimize concentrations and incubation times for their specific enzyme and experimental setup.
Protocol: General Serine Protease Inhibition Assay
This protocol describes a generalized, spectrophotometric assay to determine the inhibitory potential of a compound against a serine protease using a chromogenic substrate.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound.
Materials:
-
Purified serine protease
-
Chromogenic substrate (e.g., Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride for trypsin)
-
Phenyl 4-guanidinobenzoate (as a reference inhibitor) and test compounds
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, with 20 mM CaCl₂)
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Prepare Reagents:
-
Dissolve the protease in cold assay buffer to the desired stock concentration.
-
Dissolve the chromogenic substrate in a suitable solvent (e.g., DMSO or water) to create a concentrated stock.
-
Prepare stock solutions of Phenyl 4-guanidinobenzoate and test compounds in 100% DMSO. Create a serial dilution series (e.g., 10 concentrations) for IC₅₀ determination.
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each inhibitor dilution (or DMSO for the 'no inhibitor' control).
-
Add 178 µL of assay buffer to each well.
-
Add 10 µL of the enzyme solution to all wells except the 'blank' wells (which contain only buffer and substrate).
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at room temperature (or 37°C) for 15 minutes. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
-
Initiate Reaction:
-
Add 10 µL of the chromogenic substrate solution to all wells to start the reaction. The final volume should be 200 µL.
-
-
Data Acquisition:
-
Immediately place the plate in a microplate reader.
-
Measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) in kinetic mode, taking readings every 60 seconds for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V₀) for each well from the linear portion of the absorbance vs. time plot.
-
Normalize the rates by setting the 'no inhibitor' control to 100% activity and the 'blank' control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[10][14]
-
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- 9. p-Nitrophenyl-p'-guanidinobenzoate HCl: a new active site titrant for trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
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